molecular formula C15H13ClF3N3 B6148919 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1093759-86-4

6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

货号 B6148919
CAS 编号: 1093759-86-4
分子量: 327.7
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a trifluoromethylated benzylpyridopyrimidine compound with potential applications in drug discovery. Its chemical structure is characterized by a benzyl group attached to a 2-chloro-4-(trifluoromethyl)pyridopyrimidine core. This compound is of interest due to its ability to interact with various protein targets and its potential to be used in the development of novel therapeutic agents.

科学研究应用

6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has been studied for its potential applications in drug discovery. It has been shown to interact with several protein targets, such as the c-Jun N-terminal kinase (JNK) and the cyclin-dependent kinase 4 (CDK4). These interactions could potentially be used to develop novel therapeutic agents for the treatment of various diseases. In addition, this compound has been studied for its potential to be used in the development of imaging agents for use in medical diagnostics.

作用机制

The mechanism of action of 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is not yet fully understood. However, it is believed that this compound binds to JNK and CDK4 proteins through hydrogen bonding and hydrophobic interactions. This binding is thought to inhibit the activity of these proteins, thus leading to the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine are not yet fully understood. However, studies have shown that this compound can interact with several protein targets, such as JNK and CDK4, and can inhibit their activity. This inhibition could potentially lead to therapeutic effects, such as the inhibition of cancer cell growth and the inhibition of inflammation.

实验室实验的优点和局限性

The main advantage of using 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine in laboratory experiments is its high yield in the synthesis reaction. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. One limitation of this compound is its potential toxicity, which should be taken into consideration when handling it in the laboratory.

未来方向

The potential applications of 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine are still being explored. Possible future directions for this compound include further research into its mechanism of action, its potential use as an imaging agent, and its potential use as a therapeutic agent for the treatment of various diseases. Additionally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the potential toxicity of this compound could lead to the development of safer and more effective therapeutic agents.

合成方法

The synthesis of 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has been reported in several studies. The main synthetic route involves the reaction of 2-chloro-4-(trifluoromethyl)pyridopyrimidine with benzyl chloride in the presence of a base, such as potassium carbonate. The reaction produces 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine as the main product. The yield of this reaction is typically around 80%.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves the condensation of 2-chloro-4-(trifluoromethyl)pyrido[4,3-d]pyrimidine with benzylamine, followed by cyclization of the resulting intermediate.", "Starting Materials": [ "2-chloro-4-(trifluoromethyl)pyrido[4,3-d]pyrimidine", "benzylamine", "anhydrous potassium carbonate", "acetonitrile", "dimethylformamide (DMF)", "diethyl ether", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-(trifluoromethyl)pyrido[4,3-d]pyrimidine (1.0 equiv) and anhydrous potassium carbonate (1.2 equiv) in acetonitrile.", "Step 2: Add benzylamine (1.2 equiv) to the reaction mixture and stir at room temperature for 12 hours.", "Step 3: Quench the reaction with hydrochloric acid and extract the product with diethyl ether.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Dissolve the resulting intermediate in DMF and add sodium hydroxide (1.2 equiv).", "Step 6: Heat the reaction mixture at 120°C for 12 hours to induce cyclization.", "Step 7: Quench the reaction with hydrochloric acid and extract the product with diethyl ether.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the final product." ] }

CAS 编号

1093759-86-4

产品名称

6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

分子式

C15H13ClF3N3

分子量

327.7

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。